![molecular formula C21H15N B14620721 10-Phenyl-5,10-dihydroindeno[1,2-b]indole CAS No. 60432-61-3](/img/structure/B14620721.png)
10-Phenyl-5,10-dihydroindeno[1,2-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Phenyl-5,10-dihydroindeno[1,2-b]indole is a complex organic compound with the molecular formula C21H15N. It is part of the indole family, which is known for its wide range of biological activities and applications in various fields. This compound features a fused ring system that includes both indene and indole structures, making it a unique and interesting subject for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyl-5,10-dihydroindeno[1,2-b]indole typically involves a superacid-promoted sequential domino one-pot approach. This method includes a domino intermolecular Friedel–Crafts alkylation and intramolecular acylation of ethyl cinnamates, followed by the Fischer indole reaction . The reaction conditions often involve the use of superacids to facilitate the formation of the fused ring system.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Phenyl-5,10-dihydroindeno[1,2-b]indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
10-Phenyl-5,10-dihydroindeno[1,2-b]indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 10-Phenyl-5,10-dihydroindeno[1,2-b]indole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound could bind to specific receptors, altering cellular signaling pathways.
DNA Interaction: There is potential for interaction with DNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
- 5,10-Dihydroindeno[1,2-b]indole
- 5,10-Dichloroindeno[2,1-a]indene
- 5,10-Diiodoindeno[2,1-a]indene
Comparison: 10-Phenyl-5,10-dihydroindeno[1,2-b]indole stands out due to its phenyl substitution at the 10th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to participate in π-π interactions and increase its overall stability .
Propriétés
Numéro CAS |
60432-61-3 |
|---|---|
Formule moléculaire |
C21H15N |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
10-phenyl-5,10-dihydroindeno[1,2-b]indole |
InChI |
InChI=1S/C21H15N/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)21-20(19)17-12-6-7-13-18(17)22-21/h1-13,19,22H |
Clé InChI |
QKYVAHSZMYFROW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


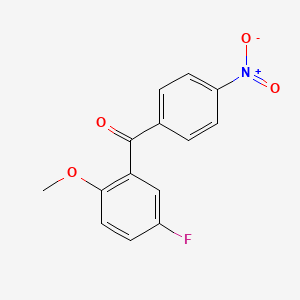
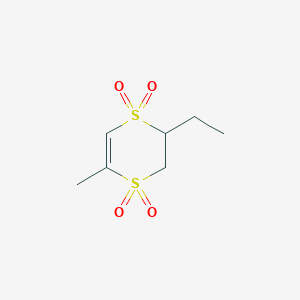

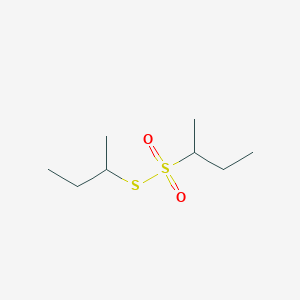
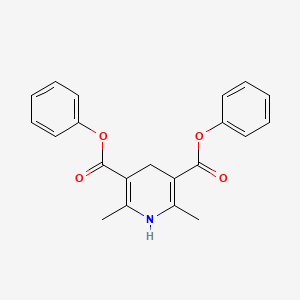
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
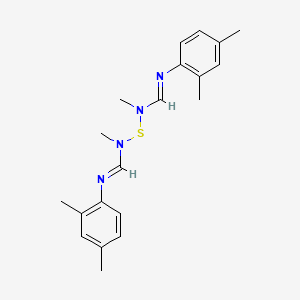
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
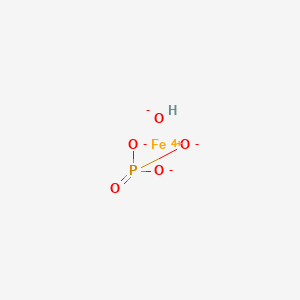
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
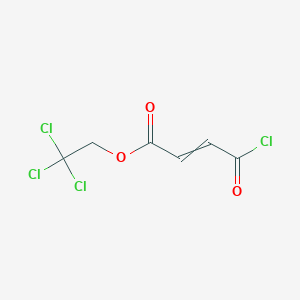
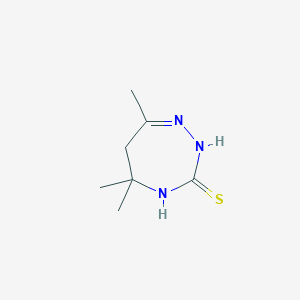
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
